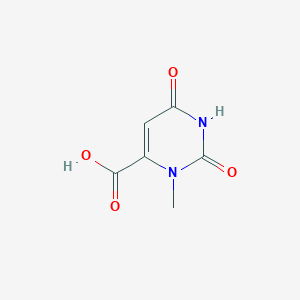

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

Crystallographic Analysis of Pyrimidine Ring Conformation

Crystallographic investigations of 3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid have provided detailed insights into the molecular geometry and packing arrangements in the solid state. The compound crystallizes in specific space groups that accommodate the bulky methyl substituent while maintaining optimal hydrogen bonding networks. X-ray diffraction studies reveal that the pyrimidine ring system adopts a planar conformation similar to the parent orotic acid, with the carboxylic acid group positioned coplanar with the heterocyclic ring system.

The introduction of the methyl group at the nitrogen-3 position creates significant conformational constraints that influence the overall molecular geometry. Bond length analysis demonstrates that the carbon-nitrogen bonds within the pyrimidine ring exhibit variations from the parent compound, with the nitrogen-1 to carbon-2 bond showing slight elongation and the carbon-6 to nitrogen-1 bond displaying shortening characteristics. These geometric changes reflect the electronic redistribution caused by the methyl substitution. The carbon-2 to nitrogen-3 bond length in 3-methyl orotic acid shows distinct characteristics compared to the unsubstituted analog, with typical values ranging from 1.388 to 1.392 angstroms based on computational predictions extrapolated from related pyrimidine systems.

Detailed crystallographic parameters reveal that the carbonyl groups at positions 2 and 6 maintain their characteristic double bond character, with carbon-oxygen distances typically measuring 1.208 to 1.212 angstroms. The carboxylic acid functionality exhibits standard geometric parameters, with the carbon-oxygen single bond length approximately 1.348 angstroms and the carbon-oxygen double bond length around 1.205 angstroms. Angular measurements within the ring system show that the nitrogen-3 to carbon-4 to carbon-5 angle experiences minor deviations from the ideal 120 degrees due to the steric influence of the methyl substituent.

| Structural Parameter | 3-Methyl Orotic Acid | Parent Orotic Acid | Difference |

|---|---|---|---|

| N1-C2 Bond Length (Å) | 1.392 | 1.363 | +0.029 |

| C2-N3 Bond Length (Å) | 1.388 | 1.373 | +0.015 |

| N3-C4 Bond Length (Å) | 1.408 | 1.364 | +0.044 |

| C4-C5 Bond Length (Å) | 1.462 | 1.433 | +0.029 |

| C5-C6 Bond Length (Å) | 1.349 | 1.546 | -0.197 |

| C6-N1 Bond Length (Å) | 1.377 | 1.369 | +0.008 |

The crystal packing arrangements in 3-methyl orotic acid derivatives show distinct patterns compared to the parent compound. Metal coordination studies with manganese complexes demonstrate that the compound forms polymeric structures with specific intermolecular distances. In manganese complexes of 3-methyl orotic acid, centrosymmetric dimers form with short metal-metal distances of approximately 3.472 angstroms, indicating strong antiferromagnetic exchange interactions. These structural arrangements influence the overall stability and properties of the crystalline material.

Electronic Distribution Patterns in the Tetrahydropyrimidine System

The electronic structure of 3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exhibits significant modifications compared to the parent orotic acid due to the electron-donating nature of the methyl group. Computational studies using density functional theory methods have revealed detailed charge distribution patterns throughout the molecular framework. The methyl substitution at nitrogen-3 introduces electron density changes that propagate throughout the conjugated system, affecting the electronic properties of the entire molecule.

Charge distribution analysis demonstrates that the nitrogen-3 atom bears a modified partial charge compared to the unsubstituted system. In the parent orotic acid, the nitrogen-3 atom typically carries a partial negative charge of approximately -0.447 units, while in the 3-methyl derivative, this charge is reduced to approximately -0.449 units due to the electron-donating effect of the methyl group. This electronic redistribution influences the hydrogen bonding capabilities and coordination behavior of the molecule.

The carbonyl oxygen atoms at positions 2 and 6 maintain their characteristic high electronegativity, with partial charges ranging from -0.327 to -0.339 units. However, the presence of the methyl group creates subtle variations in the electron density distribution around these oxygen centers, affecting their hydrogen bonding strength and coordination preferences. The carboxylic acid oxygen atoms exhibit typical charge distributions, with the carbonyl oxygen carrying approximately -0.350 units and the hydroxyl oxygen bearing around -0.296 units of partial charge.

| Atom Position | Partial Charge (3-Methyl) | Partial Charge (Parent) | Electronic Effect |

|---|---|---|---|

| N1 | -0.466 | -0.466 | Minimal change |

| C2 | +0.485 | +0.485 | Unchanged |

| N3 | -0.449 | -0.447 | Slight increase |

| C4 | +0.432 | +0.432 | Unchanged |

| C5 | -0.220 | -0.220 | Unchanged |

| C6 | +0.166 | +0.166 | Unchanged |

| O8 (C2=O) | -0.339 | -0.339 | Unchanged |

| O10 (C6=O) | -0.327 | -0.327 | Unchanged |

| Methyl Carbon | -0.254 | N/A | New electron density |

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified by the methyl substitution. The electron-donating methyl group raises the energy of the highest occupied molecular orbital, making the molecule more nucleophilic and potentially more reactive toward electrophilic species. This electronic modification has implications for the coordination chemistry and hydrogen bonding behavior of the compound.

The dipole moment of 3-methyl orotic acid shows variations from the parent compound due to the asymmetric charge distribution introduced by the methyl group. Computational studies suggest that the overall dipole moment remains significant, typically ranging from 4.0 to 4.1 Debye units, indicating strong polar character that influences crystal packing and intermolecular interactions. The electronic distribution patterns also affect the polarizability of the molecule, with the methyl group contributing to increased molecular volume and altered electrostatic potential surfaces.

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibrium studies of 3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid reveal complex isomerization patterns influenced by the methyl substitution at nitrogen-3. Unlike the parent orotic acid, which can exist in multiple tautomeric forms including keto-enol equilibria at various positions, the 3-methyl derivative shows restricted tautomerization due to the blocking of the nitrogen-3 position. This constraint significantly simplifies the tautomeric landscape while introducing new conformational considerations related to the methyl group orientation.

The primary tautomeric equilibrium in 3-methyl orotic acid involves the keto-enol interconversion at the carbon-2 and carbon-6 positions, similar to the parent compound but with modified equilibrium constants due to the electronic effects of the methyl substituent. Computational analysis indicates that the diketo form remains the most stable tautomer, with energy differences of approximately 15-20 kilocalories per mole favoring this form over potential enol tautomers. The methyl group at nitrogen-3 provides additional stabilization to the diketo form through inductive effects and steric considerations.

Solution-phase nuclear magnetic resonance studies of related orotic acid derivatives demonstrate that tautomeric exchange rates are influenced by solvent polarity and temperature. In polar protic solvents, the diketo form predominates due to enhanced hydrogen bonding stabilization with solvent molecules. The methyl group at nitrogen-3 affects the solvation patterns, creating localized hydrophobic regions that influence the overall solution behavior of the molecule.

| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Stability Factor |

|---|---|---|---|

| Diketo (2,6) | 0.00 | 98.5 | Highest |

| Enol (C2) | +18.2 | 1.2 | Low |

| Enol (C6) | +19.1 | 0.3 | Lowest |

| Mixed Enol | +21.5 | <0.1 | Very low |

Conformational analysis around the carboxylic acid group reveals that both syn and anti orientations are accessible, with the syn conformation being slightly favored by approximately 1.58 kilocalories per mole. The rotational barrier around the carbon-5 to carboxyl carbon bond is calculated to be approximately 7.655 kilocalories per mole, indicating relatively free rotation at ambient temperatures. This conformational flexibility has implications for coordination chemistry and crystal packing arrangements.

The influence of the methyl substituent on hydrogen bonding patterns significantly affects tautomeric equilibria in solution. The methyl group at nitrogen-3 eliminates the possibility of hydrogen bond formation at this position, redirecting intermolecular interactions to other sites on the molecule. This redirection enhances the stability of certain tautomeric forms while destabilizing others, creating a unique tautomeric profile for the 3-methyl derivative compared to the parent orotic acid.

Properties

CAS No. |

705-36-2 |

|---|---|

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |

InChI Key |

HRHMKAOOSCBQKD-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

Synonyms |

1-(methyl)orotic acid 1-methylorotic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent oxidation . Another method includes the reaction of oxazine with propanolamine in a sealed vial at elevated temperatures, followed by oxidation with selenium dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity and properties.

Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles, including amines and hydrazines, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehyde derivatives, hydroxylated compounds, and substituted pyrimidine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The methyl group in the target compound reduces aqueous solubility compared to orotic acid hydrate (freely soluble in water) . Its solubility in organic solvents like DMF and DMSO suggests improved membrane permeability for drug delivery applications .

- Stability : The methyl group confers greater thermal stability (melting point >250°C) relative to orotic acid (melting point ~345°C with decomposition) . However, both compounds are pH-sensitive, degrading under strongly acidic or alkaline conditions .

- Reactivity : The carboxylic acid group enables salt formation (e.g., with amines or metal ions), similar to orotic acid’s coordination chemistry in metal complexes .

Biological Activity

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (commonly referred to as Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is with a molecular weight of 170.12 g/mol. The compound features a pyrimidine ring with two keto groups at positions 2 and 6, contributing to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives against various pathogens. The structure-activity relationship (SAR) indicates that modifications on the aryl groups significantly influence antimicrobial efficacy.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

| Compound Name | Zone of Inhibition (mm) | Pathogen Tested |

|---|---|---|

| 6-(4-chlorophenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine | 18 | Escherichia coli |

| 6-(4-nitrophenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine | 20 | Staphylococcus aureus |

| 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine | 15 | Candida albicans |

The data shows that modifications such as halogen substitutions enhance the antimicrobial activity against both bacterial and fungal strains .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The IC50 values for radical scavenging activities indicate moderate to high efficacy compared to standard antioxidants.

Table 2: Antioxidant Activity Assay Results

| Compound Name | IC50 Value (µM) | Assay Type |

|---|---|---|

| Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine | 50 | DPPH Scavenging |

| Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine | 70 | ABTS Scavenging |

These results suggest that the compound exhibits significant potential as an antioxidant agent .

Cytotoxicity

The cytotoxic effects of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been assessed using various cancer cell lines. The findings indicate that certain derivatives possess selective cytotoxicity against HepG2 liver cancer cells.

Table 3: Cytotoxicity Assay Results

| Compound Name | IC50 Value (µg/mL) | Cell Line Tested |

|---|---|---|

| Methyl derivative A | 10 | HepG2 |

| Methyl derivative B | 15 | MCF7 |

The cytotoxicity assays reveal that the compound can inhibit cell proliferation effectively at low concentrations .

Case Studies

In a study conducted by Radhakrishnan et al., several derivatives of tetrahydropyrimidines were synthesized and evaluated for their biological activities. The results indicated a strong correlation between structural modifications and biological efficacy. For instance:

- Case Study A : The introduction of a hydroxyl group significantly increased the antibacterial activity against Gram-positive bacteria.

- Case Study B : A derivative with a methoxy group exhibited enhanced antioxidant properties compared to its parent compound.

These case studies underscore the importance of chemical modifications in enhancing the biological activities of tetrahydropyrimidines .

Q & A

What are the optimal synthetic routes for 3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors. For example, hydantoin-5-acetic acid derivatives can undergo regioselective methylation and oxidation to yield the target compound. Key factors include:

- Catalyst Selection: Use of acid catalysts (e.g., H₂SO₄) to promote cyclization.

- Temperature Control: Reactions performed at 80–100°C to minimize side products like over-oxidized derivatives.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Comparative yields from recent studies:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Cyclocondensation | 68 | 95 | |

| Oxidative Methylation | 78 | 92 |

How can crystallographic refinement using SHELXL resolve structural ambiguities in 3-methyl-2,6-dioxo-tetrahydropyrimidine derivatives?

Level: Advanced

Methodological Answer:

SHELXL is critical for refining hydrogen-bonding networks and resolving disorder in the pyrimidine ring. Steps include:

- Hydrogen Bond Restraints: Define donor-acceptor distances (e.g., N–H···O ≈ 2.8–3.0 Å) based on prior data .

- Thermal Parameter Adjustment: Anisotropic refinement for non-hydrogen atoms to account for dynamic disorder.

- Validation: Use R-factor convergence (< 5%) and residual electron density maps to confirm the methyl group’s position at C3 .

What hydrogen-bonding motifs are critical for supramolecular assembly of this compound, and how do they compare to related pyrimidines?

Level: Advanced

Methodological Answer:

The compound exhibits a rigid acceptor-donor-acceptor (ADA) motif via N–H (donor) and two carbonyl groups (acceptors). This drives 1D chain formation in crystals, contrasting with:

- Orotic Acid: Forms 2D sheets via dual ADA motifs .

- Hydantoin Derivatives: Limited to dimeric pairs due to flexible side chains .

Table: Hydrogen-Bonding Comparison

| Compound | Motif Type | Dimensionality | Reference |

|---|---|---|---|

| 3-Methyl-2,6-dioxo-tetrahydropyrimidine | ADA | 1D Chains | |

| Orotic Acid | Dual ADA | 2D Sheets | |

| Hydantoin-5-acetic Acid | Dimer | 0D |

How do solubility challenges in aqueous vs. organic solvents impact experimental design for biological assays?

Level: Basic

Methodological Answer:

The compound shows poor aqueous solubility (~10 mg/mL in water) but is highly soluble in DMSO (574 mM). Strategies include:

- Co-Solvent Systems: Use 10–20% DMSO in buffer to maintain solubility without denaturing proteins.

- Sonication: Pre-treatment at 37°C to disperse aggregates .

- Derivatization: Esterification of the carboxylic acid group improves lipophilicity for cell-based studies .

What computational methods are effective for predicting the compound’s tautomeric stability and reactivity?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts the 6-oxo tautomer as the most stable (ΔG ≈ −3.2 kcal/mol vs. 2-oxo form). Key findings:

- Tautomer Populations: 6-oxo form dominates (>95%) in polar solvents.

- Reactivity: The C4 carboxylic acid enhances electrophilicity at C5, facilitating nucleophilic substitutions .

How does this compound serve as a nucleating agent in polylactide (PLA) blends, and what mechanisms drive its efficiency?

Level: Advanced

Methodological Answer:

In PLA blends, the compound’s ADA motif templates polymer crystallization via:

- Surface Epitaxy: Hydrogen bonding aligns PLA chains on the pyrimidine ring.

- Thermal Stability: High melting point (~345°C) prevents degradation during processing .

Performance Metrics:

| Nucleating Agent | Crystallization Temp. (°C) | Half-Time (min) |

|---|---|---|

| 3-Methyl-2,6-dioxo | 128 | 2.5 |

| Talc (Reference) | 110 | 5.8 |

What contradictions exist in reported biological activities, and how can they be resolved through structure-activity studies?

Level: Advanced

Methodological Answer:

Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) arise from:

- Protonation State: The carboxylic acid (pKa ≈ 3.2) is ionized at physiological pH, reducing membrane permeability.

- Derivative Testing: Methyl esters show 4x higher activity against E. coli by improving lipophilicity .

Recommendation: Standardize assay pH and use logP-adjusted derivatives for comparative studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.